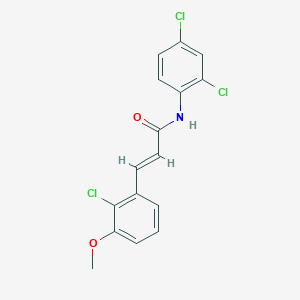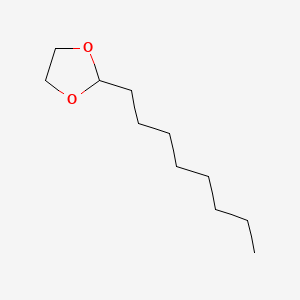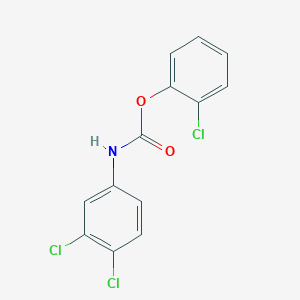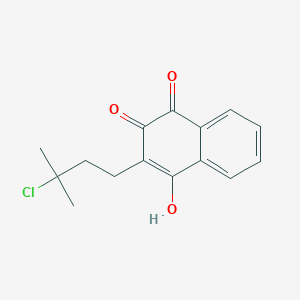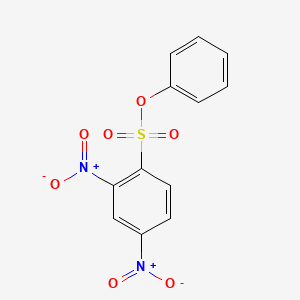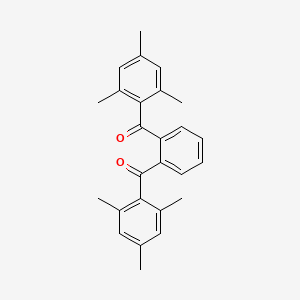![molecular formula C30H33N5O2 B11941387 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and an acetamide moiety linked to a pyrazole ring. Such compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using a nucleophilic substitution reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and diketones.
Coupling of Pyrazole and Piperazine Rings: The pyrazole ring is then coupled with the piperazine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, forming benzhydrol derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can undergo further substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzhydrol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
In biological research, it may be studied for its interactions with enzymes, receptors, or other biological macromolecules.
Medicine
Potential pharmacological applications include its use as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry
In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if it interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other piperazine derivatives.
特性
分子式 |
C30H33N5O2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-(4-benzhydrylpiperazin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C30H33N5O2/c1-23-28(30(37)35(32(23)2)26-16-10-5-11-17-26)31-27(36)22-33-18-20-34(21-19-33)29(24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-17,29H,18-22H2,1-2H3,(H,31,36) |
InChIキー |
FZSMUTANNXDTGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







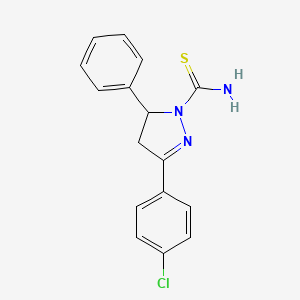
![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)
